Methyl-phenyl-carbamic acid Methyl-phenyl-carbamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14004212
InChI: InChI=1S/C8H9NO2/c1-9(8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

Methyl-phenyl-carbamic acid

CAS No.:

Cat. No.: VC14004212

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl-phenyl-carbamic acid -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name methyl(phenyl)carbamic acid
Standard InChI InChI=1S/C8H9NO2/c1-9(8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11)
Standard InChI Key GAUSUDNBBOZKSB-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Insights

Methyl-phenyl-carbamic acid features a carbamate functional group (NHCOO-\text{NHCOO}-) linked to a methyl group and a phenyl ring. Its IUPAC name, methyl(phenyl)carbamic acid, reflects this structure. The compound’s canonical SMILES representation is CN(C6H5)C(=O)O\text{CN}(\text{C}_6\text{H}_5)\text{C}(= \text{O})\text{O}, and its InChIKey is GAUSUDNBBOZKSB-UHFFFAOYSA-N. X-ray crystallography and spectroscopic analyses reveal planar geometry around the carbonyl group, with resonance stabilization between the nitrogen and oxygen atoms.

Physicochemical Properties

Key properties include:

  • Molecular weight: 151.16 g/mol

  • Density: 1.112 g/cm³

  • Boiling point: 215.4°C at 760 mmHg

  • Flash point: 84.1°C .

These properties align with trends observed in substituted carbamates, where aromatic rings enhance thermal stability compared to aliphatic analogs .

Synthesis Methodologies

Catalytic Aminolysis of Dimethyl Carbonate (DMC)

The reaction of aniline with DMC using heterogeneous catalysts is a green synthesis route. Zn/Al/Ce mixed oxides derived from hydrotalcite precursors achieve 95.8% aniline conversion and 81.6% selectivity for methyl N-phenyl carbamate (MPC), the ester derivative of methyl-phenyl-carbamic acid . Cerium incorporation enhances Lewis acidity and oxygen vacancy density, critical for activating DMC’s carbonyl group .

Ionic Liquid-Promoted Catalysis

Zinc acetate paired with ionic liquids like [bmim]PF6[ \text{bmim} ]\text{PF}_6 achieves near-quantitative aniline conversion (99.8%) and MPC selectivity (99.1%) . FT-IR studies indicate that ionic liquids facilitate a unidentate coordination structure in zinc acetate, optimizing DMC activation .

Solid Acid Catalysis

Sulfuric acid catalyzes the condensation of methyl phenyl carbamate with trioxane to yield methylene diphenyl dicarbamate, a key MDI precursor . This method highlights the compound’s role in polyurethane production.

Industrial and Research Applications

Polyurethane Manufacturing

Methyl-phenyl-carbamic acid’s ester, MPC, is a precursor for MDI, a cornerstone of polyurethane foams and elastomers. The condensation of MPC with formaldehyde derivatives under acidic conditions generates methylene diphenyl dicarbamate, which is subsequently phosgenated to MDI .

Biological Activity

Though understudied, carbamates generally exhibit pesticidal and pharmacological properties. Methyl-phenyl-carbamic acid derivatives are explored for acetylcholinesterase inhibition, though specific data remain limited.

Recent Research Advancements

Catalyst Design Innovations

Ce-based composite oxides, particularly CuO–CeO₂, enhance MPC synthesis efficiency. Mechanical mixing (CuO–CeO₂–M) outperforms co-precipitation (CuO–CeO₂–C) due to synergistic solid-solution formation, boosting Ce³⁺ content and oxygen vacancies .

Solvent-Free Methodologies

Emerging protocols eliminate solvents by leveraging excess DMC as both reactant and medium, reducing waste and improving atom economy .

Comparative Analysis of Carbamate Derivatives

PropertyMethyl-Phenyl-Carbamic AcidPhenmedipham Methyl o-Tolylcarbamate
Molecular FormulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2C16H16N2O4\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2
Molecular Weight (g/mol)151.16324.31165.19
Boiling Point (°C)215.4Decomposes >200217.5
Aquatic Toxicity (GHS)Not classifiedAcute 1, Chronic 1 Not available

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